3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with methoxy groups at the 3 and 4 positions, and a pyridazinone moiety attached via a propyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzenesulfonamide Core: Starting with 3,4-dimethoxybenzenesulfonyl chloride, which reacts with an amine to form the sulfonamide.
Attachment of the Pyridazinone Moiety: The pyridazinone ring can be synthesized separately and then attached to the benzenesulfonamide core via a propyl linker using a coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated compounds, other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antimicrobial effects. The pyridazinone moiety may interact with different molecular targets, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridazinone Derivatives: Compounds with a pyridazinone ring, known for various biological activities.
Uniqueness
3,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridazinone derivatives.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-22-13-7-6-12(11-14(13)23-2)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFQBZJNJHNTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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